molecular formula C18H27BrN2O2 B1456410 Tert-butyl 4-(3-(4-bromophenyl)propyl)piperazine-1-carboxylate CAS No. 1197291-81-8

Tert-butyl 4-(3-(4-bromophenyl)propyl)piperazine-1-carboxylate

Cat. No.: B1456410
CAS No.: 1197291-81-8
M. Wt: 383.3 g/mol
InChI Key: KAJYJHKFUUMSPC-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(3-(4-bromophenyl)propyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C15H21BrN2O2 . It is a derivative of N-Boc piperazine .


Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, has been reported . These compounds were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a piperazine ring, a bromophenyl group, and a tert-butyl carboxylate group . The exact mass of the molecule is 340.07900 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the retrieved data, it is known that piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 341.24300 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the retrieved data .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and characterization of Tert-butyl 4-(3-(4-bromophenyl)propyl)piperazine-1-carboxylate derivatives have been a significant focus of research. Studies have shown successful synthesis routes for various derivatives, highlighting methods such as condensation reactions and nucleophilic substitution reactions. These compounds have been characterized using techniques like LCMS, NMR (1H, 13C), IR spectroscopy, and X-ray diffraction, demonstrating their complex and precise molecular structures (Sanjeevarayappa et al., 2015), (Yang et al., 2021).

Biological Evaluation

Some derivatives have been evaluated for their potential biological activities, including antibacterial and anthelmintic activities. Although the results have been mixed, with some compounds showing moderate activity, these studies open the door for further exploration into the therapeutic potential of these compounds (Sanjeevarayappa et al., 2015).

Material Science Applications

In the field of material science, derivatives of this compound have been investigated for their anticorrosive properties. One study focused on the anticorrosive behavior of a novel derivative for carbon steel in a corrosive medium, showing promising results with high inhibition efficiency. This suggests potential industrial applications in protecting metals from corrosion, thereby extending their lifespan and reducing maintenance costs (Praveen et al., 2021).

Antiviral and Antimicrobial Activities

Research into the antiviral and antimicrobial potential of these compounds has also been conducted. Some derivatives have shown promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity against several microorganisms. This highlights the potential for these compounds to be developed into new antiviral and antimicrobial agents, contributing to the fight against infectious diseases (Reddy et al., 2013).

Safety and Hazards

The compound is identified as harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Properties

IUPAC Name

tert-butyl 4-[3-(4-bromophenyl)propyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-13-11-20(12-14-21)10-4-5-15-6-8-16(19)9-7-15/h6-9H,4-5,10-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJYJHKFUUMSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 3-(4-bromophenyl)propyl methanesulfonate (4.2 g, 14.33 mmol) in acetonitrile (33.2 ml) was added tert-butyl piperazine-1-carboxylate (3.47 g, 18.62 mmol) and triethylamine (2.60 ml, 18.62 mmol). Reaction mixture heated to 75° C. overnight. The reaction mixture was evaporated to dryness and redissolved in EtOAc (40 mL), and washed with 2:8 saturated brine:water (45 mL). The aqueous was extracted with EtOAc (2×25 mL), organics combined and washed with 2:8 saturated brine:water (2×45 mL) and saturated brine (25 mL). The organic was dried over magnesium sulfate, filtered and evaporated to afford crude product. The crude product was purified by flash silica chromatography using Isco Companion, 50 g silica column, elution gradient 30 to 50% EtOAc in dichloromethane. Pure fractions were evaporated to dryness to afford the sub-title compound as a yellow oil. Yield: 2.4 g
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
33.2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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